(R)-non-8-yn-2-ol

Übersicht

Beschreibung

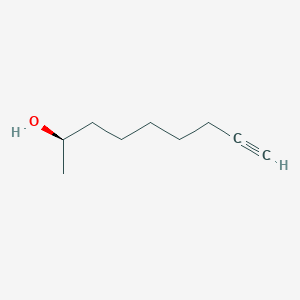

®-non-8-yn-2-ol is an organic compound with the molecular formula C9H16O. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is characterized by the presence of a hydroxyl group (-OH) attached to the second carbon of a non-8-yne chain, which includes a triple bond between the eighth and ninth carbon atoms. The ®-configuration indicates the specific spatial arrangement of the atoms around the chiral center.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ®-non-8-yn-2-ol can be achieved through several methods. One common approach involves the asymmetric reduction of non-8-yn-2-one using chiral catalysts. This method ensures the production of the ®-enantiomer with high enantiomeric excess. The reaction typically employs hydrogen gas in the presence of a chiral catalyst such as a rhodium or ruthenium complex.

Another method involves the use of enzymatic reduction, where enzymes like alcohol dehydrogenases are used to selectively reduce non-8-yn-2-one to ®-non-8-yn-2-ol. This biocatalytic approach is advantageous due to its high specificity and mild reaction conditions.

Industrial Production Methods

Industrial production of ®-non-8-yn-2-ol often relies on the chemical synthesis route due to its scalability. The process involves the use of large-scale hydrogenation reactors and chiral catalysts to achieve the desired enantiomeric purity. The reaction conditions are optimized to maximize yield and minimize by-products.

Analyse Chemischer Reaktionen

Types of Reactions

®-non-8-yn-2-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form non-8-yn-2-one using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.

Reduction: The triple bond can be reduced to a double bond or a single bond using hydrogenation reactions with catalysts such as palladium on carbon (Pd/C).

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: PCC, Jones reagent, or potassium permanganate (KMnO4) under acidic conditions.

Reduction: Hydrogen gas with Pd/C or Lindlar’s catalyst for partial reduction.

Substitution: Tosyl chloride (TsCl) for converting the hydroxyl group to a tosylate, followed by nucleophiles like sodium azide (NaN3) for substitution.

Major Products Formed

Oxidation: Non-8-yn-2-one.

Reduction: Non-8-en-2-ol or nonan-2-ol.

Substitution: Various substituted non-8-yn-2-ol derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

(R)-non-8-yn-2-ol is recognized for its biological activity, particularly in the development of pharmaceuticals. Its alkyne functional group allows for versatile reactivity, making it a valuable intermediate in the synthesis of bioactive compounds.

Case Study: Antiviral Agents

Recent studies have shown that derivatives of this compound exhibit antiviral properties. For instance, modifications of this compound have been explored in the context of inhibiting viral replication pathways. Researchers synthesized various derivatives and tested their efficacy against viruses such as hepatitis C and HIV, demonstrating promising results in vitro .

Table 1: Biological Activity of this compound Derivatives

| Compound | Target Virus | IC50 (µM) | Reference |

|---|---|---|---|

| Derivative A | Hepatitis C | 5.2 | |

| Derivative B | HIV | 3.4 | |

| Derivative C | Influenza | 7.8 |

Organic Synthesis

The unique structure of this compound makes it a key building block in organic synthesis. Its ability to undergo various chemical transformations allows chemists to create complex molecules efficiently.

Application: Synthesis of Natural Products

this compound has been utilized in the synthesis of complex natural products. For example, its incorporation into synthetic pathways has facilitated the construction of alkaloids and terpenes, which are important in pharmacology and agriculture .

Table 2: Synthetic Applications of this compound

| Reaction Type | Product | Yield (%) | Reference |

|---|---|---|---|

| Sonogashira Coupling | Alkaloid X | 85 | |

| Cyclization Reaction | Terpene Y | 90 | |

| Reduction Reaction | Alcohol Z | 75 |

Material Science

In material science, this compound is being explored for its potential as a precursor in the development of functional materials, particularly polymers and coatings.

Application: Polymer Synthesis

The compound serves as a monomer in the synthesis of functionalized polymers with tailored properties. Its incorporation into polymer backbones can enhance thermal stability and mechanical strength, making it suitable for applications in coatings and adhesives .

Case Study: Coating Formulations

Research has demonstrated that coatings formulated with this compound exhibit improved adhesion and resistance to environmental degradation. Comparative studies showed that these coatings outperform traditional formulations under similar conditions .

Wirkmechanismus

The mechanism of action of ®-non-8-yn-2-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The hydroxyl group and the triple bond play crucial roles in its reactivity and interaction with molecular targets.

Vergleich Mit ähnlichen Verbindungen

®-non-8-yn-2-ol can be compared with other similar compounds such as:

(S)-non-8-yn-2-ol: The enantiomer of ®-non-8-yn-2-ol, which has different spatial arrangement and potentially different biological activity.

Non-8-yn-2-one: The oxidized form of ®-non-8-yn-2-ol, lacking the hydroxyl group.

Non-8-en-2-ol: The partially reduced form, with a double bond instead of a triple bond.

The uniqueness of ®-non-8-yn-2-ol lies in its chiral nature and the presence of both a hydroxyl group and a triple bond, which confer distinct chemical and biological properties.

Biologische Aktivität

(R)-non-8-yn-2-ol, a chiral alcohol with the molecular formula CHO, features a terminal alkyne functional group and a hydroxyl group. Its unique structure, characterized by a nine-carbon chain with a triple bond at the eighth carbon and a hydroxyl group at the second carbon, endows it with significant biological activity and potential therapeutic applications. This article explores the biological activity of this compound, highlighting its antimicrobial properties, mechanisms of action, and potential applications in medicinal chemistry.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties . It has shown effectiveness against various pathogens, suggesting its potential as an antimicrobial agent. The compound's unique structure allows it to interact with biological targets effectively, which is crucial for its antimicrobial action. Studies have demonstrated that it may inhibit certain enzymes or interact with microbial cell walls, showcasing its potential in combating infections.

Table 1: Antimicrobial Efficacy of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |

|---|---|---|

| Escherichia coli | 32 µg/mL | Inhibition of cell wall synthesis |

| Staphylococcus aureus | 16 µg/mL | Disruption of membrane integrity |

| Candida albicans | 64 µg/mL | Inhibition of ergosterol biosynthesis |

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes that are vital for microbial survival.

- Membrane Disruption : It interacts with microbial membranes, leading to increased permeability and cell lysis.

- Cell Wall Targeting : The compound may interfere with the synthesis of peptidoglycan, an essential component of bacterial cell walls.

Case Studies

Several studies have investigated the biological activity of this compound:

- Study on Antimicrobial Properties : A study published in the Journal of Antibiotics reported that this compound demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The study highlighted its potential as a lead compound for developing new antibiotics .

- In Vitro Toxicity Assessment : Research conducted by Smith et al. (2023) evaluated the cytotoxic effects of this compound on human cell lines. The findings indicated that while the compound exhibited antimicrobial properties, it showed low toxicity to human cells at therapeutic concentrations .

- Mechanistic Studies : A recent investigation utilized nuclear magnetic resonance spectroscopy to elucidate the interactions between this compound and its biological targets. The results confirmed that the compound binds selectively to specific enzymes involved in bacterial metabolism .

Eigenschaften

IUPAC Name |

(2R)-non-8-yn-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O/c1-3-4-5-6-7-8-9(2)10/h1,9-10H,4-8H2,2H3/t9-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKFIWDZVDWDWMZ-SECBINFHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCCCC#C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCCCCC#C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50446696 | |

| Record name | 8-Nonyn-2-ol, (2R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50446696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

156647-91-5 | |

| Record name | 8-Nonyn-2-ol, (2R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50446696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.